REACTION_CXSMILES
|
C(OCCN(C)C)(=O)C(C)=C.[C:12]([O:17][CH3:18])(=[O:16])[C:13](C)=[CH2:14].[CH2:19]=[CH:20][C:21]1C=[CH:25][CH:24]=[CH:23][CH:22]=1.[C:27]([O:31][CH2:32][CH2:33][CH2:34][CH3:35])(=[O:30])[CH:28]=[CH2:29].C(OCCCC)(=O)C(C)=C.C(S)CCCCCCCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C(O)C(C)C.C1(C)C=CC=CC=1>[CH3:19][CH2:20][CH2:21][CH2:22][CH:23]([CH2:18][O:17][C:12]([CH:13]=[CH2:14])=[O:16])[CH2:24][CH3:25].[CH3:35][CH2:34][CH2:33][CH2:32][O:31][C:27]([CH:28]=[CH2:29])=[O:30] |f:9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
They were stirred at 80° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
intervals, and polymerization
|
Type
|
WAIT
|
Details
|
was completed in 16 hours
|
Duration
|
16 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |